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Compound of Interest

Compound Name: Imidazo[1,2-A]pyridine-7-methanol

Cat. No.: B1337349 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of Imidazo[1,2-a]pyridine-7-methanol, a heterocyclic compound of interest in

medicinal chemistry and materials science. This document is intended for researchers,

scientists, and drug development professionals, offering both theoretical underpinnings and

practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of this molecule.

Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered

significant attention due to their diverse biological activities, including anti-inflammatory,

antiviral, and anticancer properties. The specific analogue, Imidazo[1,2-a]pyridine-7-
methanol, with its hydroxyl functionality, presents a key point for further chemical modification

and exploration of its structure-activity relationship. Accurate and thorough spectroscopic

analysis is paramount for confirming the chemical identity, purity, and structural intricacies of

this compound. This guide will delve into the core spectroscopic techniques essential for its

characterization.

Molecular Structure and Spectroscopic Overview
The foundational structure of Imidazo[1,2-a]pyridine-7-methanol consists of a fused

imidazole and pyridine ring system, with a methanol group substituted at the 7-position of the

pyridine ring. This substitution significantly influences the electron distribution within the

aromatic system, which is reflected in its spectroscopic signatures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For Imidazo[1,2-a]pyridine-7-methanol, both ¹H and ¹³C NMR provide

invaluable information about the chemical environment of each proton and carbon atom,

respectively.

¹H NMR Spectroscopy
Theoretical Basis: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local

electronic environment. The aromatic protons of the Imidazo[1,2-a]pyridine core will resonate in

the downfield region (typically 6.5-9.0 ppm) due to the deshielding effect of the ring currents.

The protons of the methanol substituent will appear in a more upfield region.

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of Imidazo[1,2-a]pyridine-7-
methanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the

labile hydroxyl proton.

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation (Predicted):
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~7.8 s -

H-3 ~7.5 s -

H-5 ~8.1 d ~7.0

H-6 ~6.8 dd ~7.0, 2.0

H-8 ~7.9 d ~2.0

-CH₂OH ~4.7 s -

-CH₂OH

Variable (depends on

solvent and

concentration)

br s -

Note: These are predicted values based on the parent Imidazo[1,2-a]pyridine and substituent

effects. Actual values may vary.

¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts of the

carbon atoms in the heterocyclic rings will be spread over a wide range, reflecting the different

electronic environments. The carbon of the methanol group will resonate in the upfield region.

Experimental Protocol:

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Data Acquisition: Record the ¹³C NMR spectrum, typically at a frequency of 100 MHz or

higher. Proton decoupling is standard to simplify the spectrum to a series of singlets. A

sufficient number of scans and a longer relaxation delay may be necessary due to the lower

natural abundance of ¹³C and longer relaxation times.

Data Interpretation (Predicted):
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~135

C-3 ~112

C-5 ~125

C-6 ~113

C-7 ~140

C-8 ~118

C-8a ~145

-CH₂OH ~60

Note: These are predicted values and serve as a guide for spectral assignment.

Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy probes the vibrational modes of a molecule. Specific

functional groups absorb infrared radiation at characteristic frequencies. For Imidazo[1,2-
a]pyridine-7-methanol, key absorptions will arise from the O-H and C-O bonds of the

methanol group, as well as C-H and C=N/C=C stretching and bending vibrations of the

aromatic system.

Experimental Protocol:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory, or as a KBr pellet.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Caption: Workflow for IR Spectroscopy.

Data Interpretation:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch Alcohol

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (-CH₂-)

1650-1450 C=C and C=N stretch Aromatic Rings

1260-1000 C-O stretch Alcohol

900-675 C-H bend (out-of-plane) Aromatic

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of

the hydroxyl group.[1]

Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio

(m/z) of a molecule and its fragments. For Imidazo[1,2-a]pyridine-7-methanol, the molecular

ion peak will confirm the molecular weight, and the fragmentation pattern can offer further

structural insights. The molecular formula of Imidazo[1,2-a]pyridine-7-methanol is C₈H₈N₂O,

with a monoisotopic mass of approximately 148.06 Da.[2]

Experimental Protocol:

Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like LC-MS.

Ionization: Electrospray ionization (ESI) is a common and soft ionization technique suitable

for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended

to confirm the elemental composition.

Data Interpretation:
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Molecular Ion Peak: Expect a prominent peak at m/z ≈ 149.07 (for [M+H]⁺). High-resolution

mass spectrometry can confirm the elemental composition as C₈H₉N₂O⁺.

Fragmentation Pattern: Common fragmentation pathways may include the loss of water (-18

Da) from the protonated molecule, or the loss of the hydroxymethyl radical (-31 Da).

Conclusion
The spectroscopic characterization of Imidazo[1,2-a]pyridine-7-methanol relies on the

synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the

detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional

groups, particularly the hydroxyl group, and mass spectrometry verifies the molecular weight

and elemental composition. Together, these methods provide a self-validating system for the

unequivocal identification and structural elucidation of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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